Ethyl (3-nitrophenyl)carbamate
CAS No.: 6275-72-5
Cat. No.: VC3823737
Molecular Formula: C9H10N2O4
Molecular Weight: 210.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6275-72-5 |
---|---|
Molecular Formula | C9H10N2O4 |
Molecular Weight | 210.19 g/mol |
IUPAC Name | ethyl N-(3-nitrophenyl)carbamate |
Standard InChI | InChI=1S/C9H10N2O4/c1-2-15-9(12)10-7-4-3-5-8(6-7)11(13)14/h3-6H,2H2,1H3,(H,10,12) |
Standard InChI Key | JWPGACMNGJBXHB-UHFFFAOYSA-N |
SMILES | CCOC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES | CCOC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Nomenclature
Ethyl (3-nitrophenyl)carbamate, systematically named ethyl -(3-nitrophenyl)carbamate, features a carbamate group () linked to a 3-nitrophenyl moiety and an ethyl ester. The nitro group at the meta position of the benzene ring introduces electron-withdrawing effects, influencing the compound’s reactivity in electrophilic substitution and reduction reactions .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 210.19 g/mol | |
Melting Point | 68–70°C | |
Boiling Point | Not reported | |
Density | N/A | |
LogP (Partition Coefficient) | 2.71 (estimated) |
The compound’s crystalline structure and stability are attributed to intramolecular hydrogen bonding between the carbamate NH and nitro oxygen . Spectroscopic data, including NMR and NMR, confirm the presence of characteristic peaks for the aromatic protons (δ 7.2–8.3 ppm), ethyl group (δ 1.2–4.3 ppm), and carbamate carbonyl (δ 152–155 ppm) .
Synthetic Precursors and Derivatives
Ethyl (3-nitrophenyl)carbamate is synthetically accessible from 3-nitrophenylisocyanate, which reacts with ethanol or Reformatzky reagents . Derivatives such as tert-butyl (3-nitrophenyl)carbamate (melting point 180–182°C) and ((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(3-nitrophenyl)carbamate exhibit enhanced bioactivity, underscoring the structural flexibility of the parent compound.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A widely adopted method involves the reaction of 3-nitrophenylisocyanate with ethyl zinc bromide acetate in tetrahydrofuran (THF) at 40°C for 8 hours . This Reformatzky-type reaction proceeds via nucleophilic addition, yielding the target compound with a 77% efficiency :
Key parameters include:
-
Solvent: THF, which stabilizes intermediates via coordination
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Workup: Extraction with diethyl ether and purification via column chromatography (ethyl acetate/petroleum ether)
Industrial Manufacturing
Industrial processes optimize scalability using continuous-flow reactors and automated quenching systems . For instance, Angene Chemical produces ethyl (4-methyl-3-nitrophenyl)carbamate (CAS 16648-53-6) under ISO-certified conditions, emphasizing solvent recovery and waste minimization . Challenges include controlling exothermic reactions and ensuring consistent purity (>97%) .
Applications in Research and Industry
Pharmaceutical Intermediates
Ethyl (3-nitrophenyl)carbamate is a precursor to tacrine derivatives, which show nanomolar inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . Compound 6k (IC = 22.15 nM for AChE; 16.96 nM for BuChE) demonstrates potential in Alzheimer’s therapy by modulating cholinergic transmission .
Table 2: Biological Activity of Selected Derivatives
Compound | Target | IC (nM) | Selectivity Index (BuChE/AChE) |
---|---|---|---|
6k | AChE | 22.15 | 0.77 |
6k | BuChE | 16.96 | 0.77 |
6b | BuChE | 18.30 | 0.12 |
Agrochemical Development
The nitro group facilitates redox reactions, enabling the synthesis of herbicides and insecticides. For example, hydrogenation yields 3-aminophenyl derivatives, which are intermediates in fungicide production.
Materials Science
In polymer chemistry, the carbamate group participates in urethane linkages, enhancing thermal stability in polyurethane foams . Covalent organic frameworks (COFs) incorporating nitroaryl carbamates exhibit tunable porosity for gas storage .
Comparative Analysis with Related Carbamates
Table 3: Comparison of Nitrophenyl Carbamates
Meta-substituted derivatives exhibit superior AChE inhibition compared to para analogues due to steric compatibility with the enzyme’s active site .
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